1-(5-Methylpyridin-3-yl)propan-1-one
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Overview
Description
1-(5-Methylpyridin-3-yl)propan-1-one is a heterocyclic aromatic compound with the molecular formula C₉H₁₁NO. It is characterized by a pyridine ring substituted with a methyl group at the 5-position and a propanone group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 5-methylpyridine with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(5-Methylpyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-chloro-5-methylpyridin-3-yl)propan-1-one: This compound has a similar structure but with a chlorine substituent at the 2-position, which can significantly alter its reactivity and applications.
1-(5-methylpyridin-3-yl)propan-1-amine:
Uniqueness: 1-(5-Methylpyridin-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(5-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3 |
InChI Key |
ZVVXXIHURFCODN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=CC(=C1)C |
Origin of Product |
United States |
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